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A detailed analysis of the cross-reactivity profile of ML226, a potent and selective inhibitor of

the α/β hydrolase domain-containing protein 11 (ABHD11), reveals a clean inhibitory profile

against a broad panel of other serine hydrolases. This guide provides a comprehensive

overview of the selectivity of ML226, supported by experimental data and detailed protocols for

researchers in chemical biology and drug discovery.

ML226 is a small molecule inhibitor that has been identified as a highly potent and selective

chemical probe for studying the biological functions of ABHD11, a largely uncharacterized

member of the serine hydrolase superfamily. Developed through the NIH Molecular Libraries

Program, ML226 operates via a covalent mechanism, carbamoylating the active site serine of

ABHD11. Its high selectivity makes it an invaluable tool for dissecting the specific roles of

ABHD11 in cellular processes without the confounding off-target effects common to less

selective inhibitors.

Comparative Analysis of Hydrolase Inhibition
To assess the selectivity of ML226, its inhibitory activity was profiled against a panel of

approximately 20 other human serine hydrolases using a competitive activity-based protein

profiling (ABPP) platform. This method allows for the direct assessment of inhibitor potency and

selectivity in a complex proteome. The results demonstrate that ML226 is exceptionally

selective for ABHD11.
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Target Hydrolase ML226 IC₅₀ (nM)
Fold Selectivity vs.
ABHD11

ABHD11 15 -

ABHD6 > 2000 > 133

BAT5 (ABHD16A) > 2000 > 133

CES1 (hCE1) > 2000 > 133

CES2 (hCE2) > 2000 > 133

DAGLB > 2000 > 133

FAAH > 2000 > 133

KIAA1363 > 2000 > 133

LYPLA1 (APT1) > 2000 > 133

LYPLA2 (APT2) > 2000 > 133

MAGL > 2000 > 133

PAFAH1B2 > 2000 > 133

PAFAH1B3 > 2000 > 133

PAFAH2 > 2000 > 133

PLA2G7 (pPAFAH) > 2000 > 133

Additional Screened

Hydrolases with IC₅₀ > 2000

nM

ABHD12 > 2000 > 133

ABHD13 > 2000 > 133

Dpp4 > 2000 > 133

FASN > 2000 > 133

GZMB > 2000 > 133
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PRCP > 2000 > 133

PREP > 2000 > 133

TH > 2000 > 133

Table 1: Cross-reactivity profiling of ML226 against a panel of human serine hydrolases. Data

is derived from competitive activity-based protein profiling (ABPP) experiments.

The data clearly indicates that ML226 has an in vitro IC₅₀ of 15 nM for ABHD11.[1][2] For all

other serine hydrolases tested, the IC₅₀ values were greater than 2000 nM, demonstrating a

selectivity of over 100-fold for ABHD11.[1][2] In situ experiments in cell-based assays have

shown that ML226 can completely and selectively inhibit ABHD11 at sub-nanomolar

concentrations (IC₅₀ of 0.68 nM).[1][3]

Experimental Methodologies
The determination of ML226 selectivity was primarily achieved through a gel-based competitive

activity-based protein profiling (ABPP) assay.

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)

Proteome Preparation: Human cell or tissue proteomes were prepared by sonication in a

suitable buffer (e.g., PBS) and subsequent centrifugation to isolate the soluble fraction.

Protein concentration was determined using a standard protein assay (e.g., BCA assay).

Inhibitor Incubation: Proteomic lysates were pre-incubated with varying concentrations of

ML226 (or vehicle control) for a specified period (e.g., 30 minutes) at a controlled

temperature (e.g., 37°C) to allow for target engagement.

Activity-Based Probe Labeling: A broad-spectrum serine hydrolase activity-based probe,

such as a fluorophosphonate coupled to a reporter tag (e.g., rhodamine; FP-Rh), was added

to the inhibitor-treated proteomes. The mixture was incubated for a further period (e.g., 30

minutes) to allow the probe to covalently label the active sites of serine hydrolases that were

not inhibited by ML226.
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SDS-PAGE Analysis: The labeling reaction was quenched by the addition of a denaturing

loading buffer. The proteins were then separated by size using sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Fluorescence Scanning: The gel was visualized using a flatbed fluorescence scanner. The

intensity of the fluorescent signal for each known serine hydrolase band corresponds to the

level of active enzyme. A reduction in fluorescence intensity in the presence of ML226
indicates inhibition.

Data Analysis: The fluorescent bands corresponding to specific serine hydrolases were

quantified. The IC₅₀ values were calculated by plotting the percentage of inhibition against

the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow
The following diagram illustrates the workflow for assessing the cross-reactivity of ML226 using

competitive ABPP.
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Caption: Workflow for Competitive ABPP of ML226.

Mechanism of Action and Signaling Context
ML226 is a triazole urea-based inhibitor that covalently modifies the active site serine of

ABHD11. This irreversible inhibition makes it a stable tool for prolonged studies. The biological

role of ABHD11 is not yet fully elucidated, but it is known to be a member of the large and
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diverse α/β hydrolase superfamily. Understanding the specific substrates and pathways

regulated by ABHD11 is an active area of research, and ML226 is a critical tool in these efforts.

The diagram below represents the inhibitory action of ML226 on ABHD11, preventing it from

acting on its endogenous substrate.
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Caption: Inhibition of ABHD11 by ML226.

In conclusion, the extensive cross-reactivity profiling of ML226 demonstrates its high selectivity

for ABHD11 over a broad range of other serine hydrolases. This makes ML226 an exemplary

chemical probe for investigating the specific physiological and pathophysiological roles of

ABHD11.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1191802?utm_src=pdf-body
https://www.benchchem.com/product/b1191802?utm_src=pdf-body
https://www.benchchem.com/product/b1191802?utm_src=pdf-body-img
https://www.benchchem.com/product/b1191802?utm_src=pdf-body
https://www.benchchem.com/product/b1191802?utm_src=pdf-body
https://www.benchchem.com/product/b1191802?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

